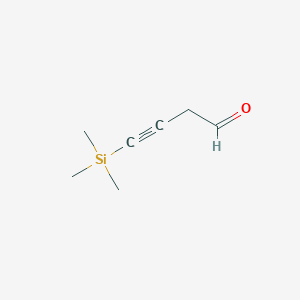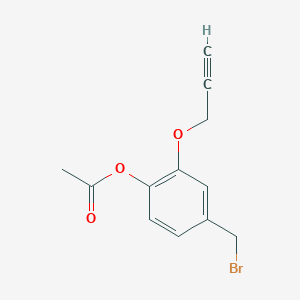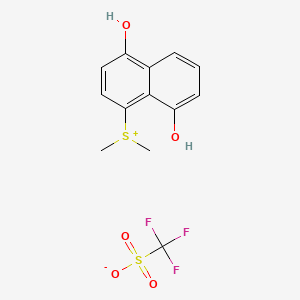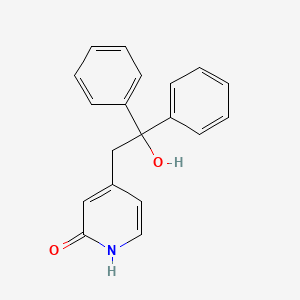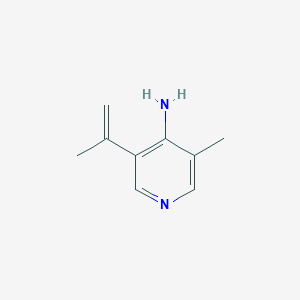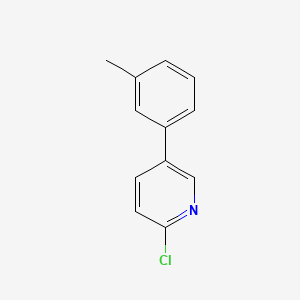
2-Chloro-5-(m-tolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(m-tolyl)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents under controlled conditions. For instance, the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine can yield 2-chloro-5-methylpyridine . Another method involves the chlorination of 2-amino-5-picoline using nitrosyl chloride (NOCl) in the presence of a polyvalent metal or nonmetal chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, chlorination, and purification to obtain the desired compound.
化学反应分析
Types of Reactions: 2-Chloro-5-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
科学研究应用
2-Chloro-5-(m-tolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products
作用机制
The mechanism of action of 2-Chloro-5-(m-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 2-Chloro-5-methylpyridine
- 2-(p-Tolyl)pyridine
Comparison: 2-Chloro-5-(m-tolyl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC 名称 |
2-chloro-5-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3 |
InChI 键 |
LOIIRZHGQLGKQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)

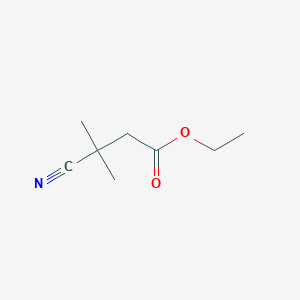
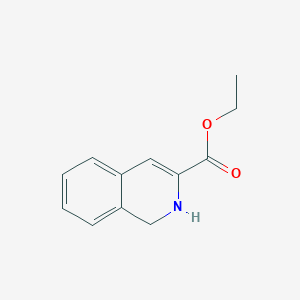
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)

